molecular formula C11H15N3O B13981233 1-Ethyl-6-methoxy-1h-benzimidazole-2-methanamine

1-Ethyl-6-methoxy-1h-benzimidazole-2-methanamine

Cat. No.: B13981233
M. Wt: 205.26 g/mol
InChI Key: RLMFNFRGITUMGD-UHFFFAOYSA-N
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Description

1-Ethyl-6-methoxy-1h-benzimidazole-2-methanamine is a benzimidazole derivative known for its diverse applications in scientific research and industry. Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and chemical properties. This particular compound is characterized by the presence of an ethyl group at the first position, a methoxy group at the sixth position, and a methanamine group at the second position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methoxy-1h-benzimidazole-2-methanamine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization. One common method includes the reaction of 6-methoxy-1-ethylbenzimidazole with formaldehyde and ammonia under acidic conditions to introduce the methanamine group .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methoxy-1h-benzimidazole-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

  • Oxidized derivatives
  • Reduced derivatives
  • Substituted benzimidazole compounds

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methoxy-1h-benzimidazole-2-methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-6-methoxy-1h-benzimidazole-2-methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(1-ethyl-6-methoxybenzimidazol-2-yl)methanamine

InChI

InChI=1S/C11H15N3O/c1-3-14-10-6-8(15-2)4-5-9(10)13-11(14)7-12/h4-6H,3,7,12H2,1-2H3

InChI Key

RLMFNFRGITUMGD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)N=C1CN

Origin of Product

United States

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